molecular formula C13H13ClN2O B000056 Harmine Hydrochloride CAS No. 343-27-1

Harmine Hydrochloride

Cat. No.: B000056
CAS No.: 343-27-1
M. Wt: 248.71 g/mol
InChI Key: VNPLYCKZIUTKJM-UHFFFAOYSA-N
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Description

Harmine hydrochloride (C₁₃H₁₃ClN₂O) is a water-soluble derivative of harmine, a β-carboline alkaloid naturally isolated from Peganum harmala . The hydrochloride modification enhances its solubility and bioavailability, making it suitable for pharmacological studies . It exhibits diverse biological activities, including:

  • Anticancer Effects: Induction of G2/M cell cycle arrest and apoptosis in breast (MCF-7, MDA-MB-231), liver (SK-Hep1), and leukemia (K562) cells via inhibition of MAPK, PI3K/AKT/mTOR, and ERK pathways .
  • Neuroprotection: Reduction of Parkinson’s symptoms in animal models by compensating dopamine deficiency and alleviating catalepsy .
  • Antimicrobial Activity: Potent antibacterial action against Ralstonia solanacearum (MIC: 120 mg/L) .
  • Stability: Degrades slowly in artificial gastric juice (expiry: 566 days) but faster in water (22 days) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmine hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction involves heating the azidopyridines to induce the formation of the β-carboline structure. This method allows for the synthesis of harmine and its structural analogs.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of harmine from Peganum harmala seeds, followed by its conversion to the hydrochloride salt. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity harmine .

Chemical Reactions Analysis

Types of Reactions: Harmine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Harmine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various β-carboline derivatives.

    Biology: Studied for its neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

    Industry: Used in the development of insecticides and antiviral agents

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a systematic comparison of harmine hydrochloride with related β-carboline alkaloids and derivatives:

Table 1: Structural and Functional Comparison

Compound Structural Features Key Mechanisms & Targets IC₅₀/EC₅₀ Values Applications References
This compound β-carboline core + Cl⁻ counterion - MAPK/PI3K/AKT inhibition
- Caspase-3/PARP activation
- DYRK1A inhibition
~20 µM (breast cancer) Cancer, Parkinson’s, antimicrobial
Harmaline Hydrochloride 7-methoxy substitution on β-carboline - MAO-A inhibition
- Serotonin receptor modulation
N/A Neurodegeneration, anxiety
Harmol Hydrochloride 7-hydroxy substitution - Competitive AR antagonism
- PPARγ interaction
3.5× higher than enzalutamide Prostate cancer
Ellipticine Pyrido[4,3-b]carbazole core - DNA intercalation
- Topoisomerase II inhibition
Sub-µM range Leukemia, lymphoma
Harmine Quaternary Ammonium Derivatives 2,7,9-substituted harmine + quaternary groups - Acetylcholinesterase (AChE) inhibition 3.06 µg/mL (Compound 13) Nematicidal (pine wilt disease)

Mechanistic Differences in Anticancer Activity

  • This compound: Induces G2/M arrest by downregulating cyclin B1, p-cdc2, and upregulating p21/p53. Synergizes with AKT inhibitors (e.g., LY294002) to suppress p-AKT in breast cancer .
  • Harmol Hydrochloride: Acts as a competitive androgen receptor (AR) antagonist, unlike this compound’s non-competitive AR inhibition .
  • Ellipticine : Targets DNA topology rather than kinase pathways, showing distinct cytotoxicity in leukemia .

Pharmacokinetic and Solubility Profiles

  • This compound : High water solubility (≥2.53 mg/mL) but moderate plasma protein binding (69–87%) and low oral bioavailability (17.14%) . Liposomal formulations improve encapsulation efficiency (>80%) .
  • Harmine Derivatives : Quaternary ammonium derivatives (e.g., Compound 13) show 189-fold higher AChE inhibition (IC₅₀: 3.06 µg/mL) compared to this compound (578.44 µg/mL) .
  • Harmaline Hydrochloride : Lower solubility and higher neurotoxicity limit its therapeutic use compared to this compound .

Key Research Findings

Anticancer Efficacy Across Cell Lines

  • Breast Cancer : this compound (20 µM) increases G2/M phase cells from 15% to 45% in MDA-MB-231 cells . Synergy with LY294002 reduces p-AKT by 70% .
  • Leukemia : Reduces K562 cell viability to 30% at 80 µM (72 h) via Bax/Bcl-2 modulation and LC3-II-mediated autophagy .
  • Glioblastoma : Depletes cancer stem cells by inhibiting Akt phosphorylation (IC₅₀: 10 µM) .

Neuroprotective and Antimicrobial Activity

  • Parkinson’s Models : At 10 mg/kg, this compound reduces rigidity and oligokinesia equivalent to levodopa .
  • Antibacterial Action : Inhibits R. solanacearum growth by >90% at 120 mg/L .

Biological Activity

Harmine hydrochloride (HMH) is a water-soluble derivative of harmine, a β-carboline alkaloid known for its diverse pharmacological properties. This article explores the biological activity of HMH, focusing on its anticancer effects, mechanisms of action, and other therapeutic potentials.

Overview of this compound

This compound is derived from the plant Peganum harmala, traditionally used in various cultures for its medicinal properties. HMH is characterized by improved solubility and bioavailability compared to its parent compound, making it a promising candidate for therapeutic applications in oncology and neurology.

HMH exhibits significant anticancer activity through several mechanisms:

  • Cell Cycle Arrest : HMH induces G2/M phase cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma (SK-Hep1) and breast cancer (MCF-7, MDA-MB-231) cells. This arrest is associated with the downregulation of cyclin B1 and cdc2, crucial regulators of the cell cycle .
  • Induction of Apoptosis : HMH promotes apoptosis by modulating apoptotic proteins. It decreases the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic proteins like Bax. This shift leads to enhanced caspase activation and subsequent cell death .
  • Inhibition of Migration and Invasion : HMH effectively reduces the migration and invasion capabilities of cancer cells. In vitro studies show that it inhibits colony formation and disrupts the migratory potential of cancer cells .
  • Reactive Oxygen Species (ROS) Production : HMH treatment increases ROS levels, contributing to oxidative stress that further drives apoptosis and inhibits tumor growth .

Case Studies

  • Liver Cancer : A study demonstrated that HMH significantly inhibited SK-Hep1 cell proliferation with IC50 values decreasing from 98.5 µM at 24 hours to 11.5 µM at 72 hours. The treatment led to notable morphological changes indicative of apoptosis .
  • Breast Cancer : In MCF-7 and MDA-MB-231 cells, HMH induced G2/M arrest and apoptosis in a dose-dependent manner. The treatment also altered cellular morphology and reduced cell density, confirming its efficacy against breast cancer cells .

Other Biological Activities

Beyond its anticancer effects, HMH has shown potential in other areas:

  • Neuroprotective Effects : Research indicates that HMH may be beneficial in treating neurodegenerative diseases such as Parkinson's disease by promoting neuronal survival and differentiation .
  • Antimicrobial Properties : HMH exhibits antimicrobial activity against various pathogens, demonstrating synergistic effects when combined with antifungal agents like azoles .
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage .

Comparative Efficacy Table

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis, inhibits migration/invasion ,
NeuroprotectivePromotes neuronal survival
AntimicrobialSynergistic effects with antifungals
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. How can researchers assess the cytotoxicity of Harmine Hydrochloride in vitro?

  • Methodological Answer : Cytotoxicity is commonly evaluated using the MTT assay. Seed cells (e.g., K562 leukemia cells) in 96-well plates at 6 × 10³ cells/mL, treat with varying concentrations of this compound (0–80 µM), and incubate for 24–72 hours. Add MTT reagent, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate IC₅₀ values .

Q. What methods are used to determine the stability of this compound in biological matrices?

  • Methodological Answer : Stability can be tested using HPLC and classical isothermal accelerated tests. Prepare solutions in artificial gastric/intestinal juices or distilled water, incubate at controlled temperatures (e.g., 60–80°C), and quantify degradation via HPLC. First-order kinetics models predict expiration dates (e.g., 566 days in gastric juice at 25°C) .

Q. How is the solubility of this compound characterized for experimental use?

  • Methodological Answer : Solubility is determined empirically by dissolving the compound in solvents like DMSO (≥24.9 mg/mL with warming/ultrasonication) or water (≥2.53 mg/mL). Vortexing and gentle heating (≤50°C) enhance dissolution. Insolubility in ethanol necessitates solvent optimization for in vitro studies .

Advanced Research Questions

Q. What experimental approaches elucidate this compound’s role in inducing G2/M cell cycle arrest?

  • Methodological Answer : Use flow cytometry with propidium iodide (PI) staining to assess cell cycle distribution. Treat cells (e.g., HCT116 colon cancer cells) with this compound, fix in ethanol, and analyze DNA content. Western blotting for cyclins (B1, D1) and CDK inhibitors (p21) validates pathway modulation (e.g., ERK/AKT/mTOR downregulation) .

Q. How can researchers distinguish between apoptosis and autophagy in this compound-treated cells?

  • Methodological Answer : Combine Annexin V/PI staining (apoptosis) with LC3-II immunofluorescence (autophagy). Use inhibitors like Z-DEVD-fmk (caspase) or chloroquine (autophagy lysosomal inhibitor) to dissect mechanisms. Western blotting for cleaved caspase-3, PARP, and LC3-I/II ratios confirms dual pathways .

Q. What in vivo models validate this compound’s neuropharmacological effects?

  • Methodological Answer : In Porsolt’s forced swim test (antidepressant activity), administer this compound (10 mg/kg) to rodents and measure immobility time. For Parkinson’s models, use MPTP-induced mice and evaluate motor coordination via rotarod tests. Molecular docking (e.g., Schrödinger Suite) identifies binding affinities to dopamine D2 (-5.544 kcal/mol) and 5-HT2C receptors (-6.199 kcal/mol) .

Q. How do researchers address contradictions in this compound’s dose-dependent effects across cell lines?

  • Methodological Answer : Compare IC₅₀ values in diverse models (e.g., K562 leukemia vs. LO2 normal liver cells). Normalize data to cell viability assays (MTT) and validate with clonogenic assays. For example, 40 µM this compound inhibits HCT116 colony formation by >80% but shows lower toxicity in LO2 cells, suggesting cancer-selective mechanisms .

Q. What techniques confirm this compound’s inhibition of DYRK1A kinase activity?

  • Methodological Answer : Perform kinase inhibition assays using recombinant DYRK1A. Incubate with ATP and substrate (e.g., myelin basic protein), add this compound (IC₅₀: 33 nM), and quantify phosphorylation via ELISA or radiometric assays. Competitive binding with ATP is confirmed via molecular docking (G-Score: -7.51 kcal/mol for MAO-A) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting results on this compound’s pro-survival vs. pro-death roles in autophagy?

  • Methodological Answer : Context-dependent outcomes require time-course experiments. Short-term treatment (≤24 hours) may induce cytoprotective autophagy (LC3-II accumulation), while prolonged exposure (≥48 hours) triggers apoptotic death (caspase-3 cleavage). Use autophagy flux inhibitors (e.g., bafilomycin A1) to differentiate stages .

Q. Pharmacokinetic and Toxicity Considerations

Q. What protocols assess this compound’s bioavailability and toxicity profiles?

  • Methodological Answer : Conduct oral/intravenous administration in rodents, collect plasma samples at intervals, and quantify via LC-MS. Relative bioavailability (112.7%) indicates rapid absorption. Chronic toxicity studies (28-day dosing) evaluate organ histopathology and serum biomarkers; this compound shows no mutagenicity or immunotoxicity at therapeutic doses .

Properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLYCKZIUTKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40828-94-2
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID7052024
Record name Harmine hydrochloride
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Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

343-27-1
Record name Harmine hydrochloride
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Record name Harmine hydrochloride
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Record name Harmine Hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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